
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific enzymes or proteins in the target cells. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- has been shown to have different biochemical and physiological effects depending on the target cells or organisms. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In bacteria, it has been shown to inhibit cell growth and induce cell lysis. In plants, it has been shown to stimulate root growth and enhance plant resistance to abiotic stresses such as drought and salinity.
実験室実験の利点と制限
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- has several advantages for lab experiments. It is stable under normal laboratory conditions, and it can be easily synthesized using different methods. In addition, it has a relatively low toxicity and can be easily handled and stored. However, there are also some limitations for lab experiments. For example, the compound is relatively hydrophobic and may require special solvents or surfactants for proper dissolution and dispersion. In addition, the compound may exhibit different activities depending on the target cells or organisms, and the optimal concentration and exposure time may vary.
将来の方向性
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- has potential applications in various fields, and there are several future directions that can be pursued. For example, more studies are needed to elucidate the mechanism of action and the structure-activity relationship of the compound. In addition, more studies are needed to explore the potential applications of the compound in different fields such as material science and agriculture. Moreover, more studies are needed to optimize the synthesis method and to develop new derivatives with improved activities and properties.
合成法
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- can be synthesized using different methods. One of the most common methods is the reaction of 5-butyl-1,2,4-triazin-3(2H)-one with formaldehyde and hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 5-butyl-1,2,4-triazin-3(2H)-one with paraformaldehyde and sodium borohydride in the presence of a catalyst. Both methods have been shown to yield high purity and high yield of the compound.
科学的研究の応用
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. In agriculture, it has been used as a plant growth regulator. In material science, it has been used as a crosslinking agent for polymers. In addition, this compound has been used as a building block for the synthesis of other compounds with potential applications in different fields.
特性
CAS番号 |
16356-33-5 |
|---|---|
分子式 |
C9H19N3O3 |
分子量 |
217.27 g/mol |
IUPAC名 |
5-butyl-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C9H19N3O3/c1-2-3-4-10-5-11(7-13)9(15)12(6-10)8-14/h13-14H,2-8H2,1H3 |
InChIキー |
DIXQPRZAXALJGY-UHFFFAOYSA-N |
SMILES |
CCCCN1CN(C(=O)N(C1)CO)CO |
正規SMILES |
CCCCN1CN(C(=O)N(C1)CO)CO |
その他のCAS番号 |
16356-33-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



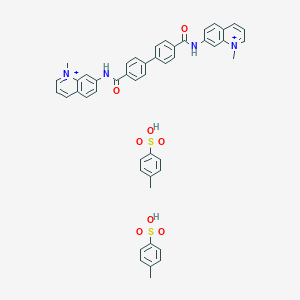

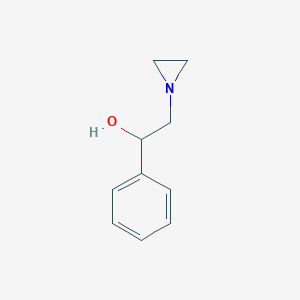


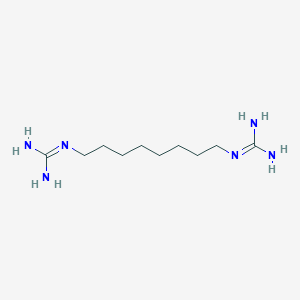
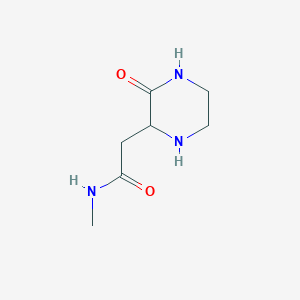
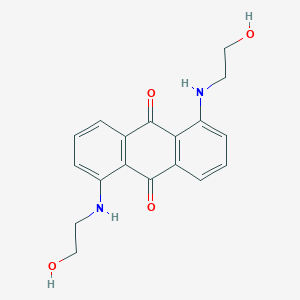
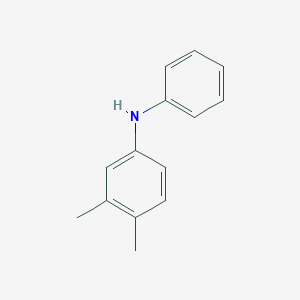
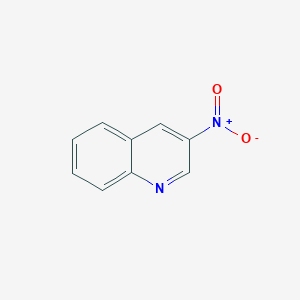
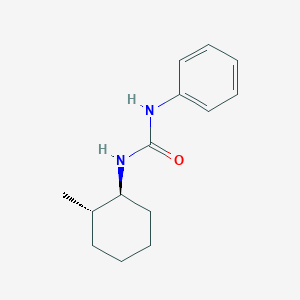
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)